Ethyl 8-methylquinoline-6-carboxylate
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Overview
Description
Ethyl 8-methylquinoline-6-carboxylate is a chemical compound with the molecular formula C13H13NO2. It is an ester derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline and its derivatives are known for their wide range of applications in medicinal and industrial chemistry due to their unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 8-methylquinoline-6-carboxylate can be achieved through various methods. One common approach involves the Friedländer synthesis, which typically uses 2-aminobenzaldehyde and ethyl acetoacetate as starting materials. The reaction is catalyzed by acids such as sulfuric acid or hydrochloric acid and is carried out under reflux conditions .
Another method involves the Doebner-Miller reaction, where 2-methylquinoline is synthesized using a modified Doebner-Miller reaction. This method employs malonic acid and aniline derivatives under acidic conditions .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, yield, and environmental considerations. Green chemistry approaches, such as using ionic liquids and microwave irradiation, are also being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
Ethyl 8-methylquinoline-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline carboxylic acids.
Reduction: Reduction reactions can convert it into corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed.
Major Products Formed
Oxidation: Quinoline carboxylic acids.
Reduction: Quinoline alcohols or amines.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
Ethyl 8-methylquinoline-6-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: It serves as a building block for the development of biologically active molecules.
Medicine: Quinoline derivatives are known for their antimalarial, antibacterial, and anticancer properties.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 8-methylquinoline-6-carboxylate involves its interaction with various molecular targets. In medicinal chemistry, it is believed to exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the derivative being studied .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-chloro-2-methylquinoline-6-carboxylate
- Ethyl 2,4-dimethylquinoline-3-carboxylate
- Ethyl 8-methylquinoline-3-carboxylate
Uniqueness
Ethyl 8-methylquinoline-6-carboxylate is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Biological Activity
Ethyl 8-methylquinoline-6-carboxylate (EMQ6C) is a compound belonging to the quinoline family, which has garnered attention due to its diverse biological activities. This article presents a detailed overview of the biological activity of EMQ6C, including its pharmacological properties, synthesis methods, and relevant case studies.
Chemical Structure and Properties
EMQ6C is characterized by a quinoline ring system with an ethyl ester functional group. Its molecular formula is C12H11NO2, and it has a molecular weight of approximately 201.23 g/mol. The unique arrangement of functional groups in EMQ6C contributes to its solubility and reactivity, potentially enhancing its biological activity.
Biological Activities
Research indicates that quinoline derivatives, including EMQ6C, exhibit a wide range of biological activities:
- Antimicrobial Activity : Quinoline derivatives have been reported to possess significant antibacterial and antifungal properties. For instance, studies have shown that compounds with the quinoline nucleus can inhibit the growth of various pathogenic bacteria and fungi .
- Anticancer Properties : Several studies have highlighted the anticancer potential of quinoline derivatives. EMQ6C may induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific enzymes involved in cell proliferation .
- Anti-inflammatory Effects : Quinoline derivatives have also been evaluated for their anti-inflammatory properties. Compounds similar to EMQ6C have demonstrated the ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation .
Synthesis Methods
The synthesis of EMQ6C can be achieved through various chemical pathways. Common methods include:
- Pyridine Ring Functionalization : Modifying existing pyridine or quinoline structures through alkylation or acylation reactions.
- Cyclization Reactions : Employing cyclization techniques that involve precursors with suitable functional groups to form the quinoline structure.
Table 1: Summary of Biological Activities
Notable Research Findings
- A study evaluating several quinoline derivatives found that those with electron-withdrawing groups exhibited enhanced anticancer activity against MCF-7 breast cancer cells compared to standard treatments .
- Another research project focused on the synthesis and biological evaluation of novel quinoline derivatives reported promising results in reducing nitric oxide production in inflammatory models, indicating potential anti-inflammatory applications .
Properties
Molecular Formula |
C13H13NO2 |
---|---|
Molecular Weight |
215.25 g/mol |
IUPAC Name |
ethyl 8-methylquinoline-6-carboxylate |
InChI |
InChI=1S/C13H13NO2/c1-3-16-13(15)11-7-9(2)12-10(8-11)5-4-6-14-12/h4-8H,3H2,1-2H3 |
InChI Key |
ZWDXVALVNSTQLP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C(=C1)C)N=CC=C2 |
Origin of Product |
United States |
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